molecular formula C26H50O12P4 B6309034 Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate), 95% CAS No. 136455-49-7

Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate), 95%

Cat. No. B6309034
CAS RN: 136455-49-7
M. Wt: 678.6 g/mol
InChI Key: UVEPIPICGDMOMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate) is a chemical compound with the molecular formula C26H50O12P4 and a molecular weight of 678.57 . It appears as a white to light yellow powder or crystal .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C26H50O12P4. It contains a benzene ring (C6H6) at its core, with four methylene (CH2) groups attached to the 1,2,4,5 positions of the benzene ring. Each methylene group is linked to a phosphonate (PO3) group, which in turn is bound to two ethyl (C2H5) groups .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It should be stored under inert gas, as it is air sensitive .

Mechanism of Action

Target of Action

The primary targets of Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate) are metal ions . This compound is often used as a chelating agent for metal ions, especially in metal surface treatment and corrosion prevention .

Mode of Action

Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate) interacts with its targets by forming complexes with metal ions . This interaction results in the stabilization of the metal ions, preventing them from participating in unwanted chemical reactions that could lead to corrosion or other forms of degradation .

Biochemical Pathways

It is known that the compound can influence theredox reactions involving metal ions, thereby affecting the overall biochemical pathways in which these metal ions are involved .

Pharmacokinetics

It is known that the compound is a solid at room temperature and is insoluble in water but soluble in some organic solvents such as ether and xylene . These properties may affect its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The molecular and cellular effects of Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate) are primarily related to its ability to stabilize metal ions . By forming complexes with these ions, the compound can prevent them from participating in unwanted chemical reactions, thereby reducing corrosion and other forms of degradation .

Action Environment

The action, efficacy, and stability of Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate) can be influenced by various environmental factors. For instance, the presence of certain metal ions in the environment can affect the compound’s ability to form complexes . Additionally, the compound’s stability may be affected by exposure to air .

properties

IUPAC Name

1,2,4,5-tetrakis(diethoxyphosphorylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H50O12P4/c1-9-31-39(27,32-10-2)19-23-17-25(21-41(29,35-13-5)36-14-6)26(22-42(30,37-15-7)38-16-8)18-24(23)20-40(28,33-11-3)34-12-4/h17-18H,9-16,19-22H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVEPIPICGDMOMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC(=C(C=C1CP(=O)(OCC)OCC)CP(=O)(OCC)OCC)CP(=O)(OCC)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H50O12P4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate)

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